molecular formula C26H38N7O12PS B11932218 1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B11932218
M. Wt: 703.7 g/mol
InChI Key: VMDKICCZWKJSHV-OLTNJDQQSA-N
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Description

The compound 1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione (referred to here as Inarigivir; CAS: MFCD31727872) is a complex nucleoside analog with a phosphorothioate backbone . Its structure includes:

  • A 6-aminopurine (adenine) base linked to a tetrahydrofuran (oxolane) sugar moiety.
  • A phosphorothioate group with an isopropoxycarbonyloxymethyl sulfanyl substituent, enhancing metabolic stability and bioavailability.
  • A 1,3-diazinane-2,4-dione ring system, which may contribute to its interaction with enzymatic targets.

Properties

Molecular Formula

C26H38N7O12PS

Molecular Weight

703.7 g/mol

IUPAC Name

[[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethyl-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate

InChI

InChI=1S/C26H38N7O12PS/c1-5-15-20(21(39-4)24(44-15)32-7-6-17(35)31-25(32)36)45-46(38,47-12-40-26(37)42-13(2)3)41-9-16-14(34)8-18(43-16)33-11-30-19-22(27)28-10-29-23(19)33/h10-11,13-16,18,20-21,24,34H,5-9,12H2,1-4H3,(H2,27,28,29)(H,31,35,36)/t14-,15+,16-,18-,20+,21+,24+,46?/m0/s1

InChI Key

VMDKICCZWKJSHV-OLTNJDQQSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC)OP(=O)(OC[C@H]3[C@H](C[C@H](O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C

Canonical SMILES

CCC1C(C(C(O1)N2CCC(=O)NC2=O)OC)OP(=O)(OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)SCOC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inarigivir soproxil involves multiple steps, starting from the preparation of its core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of inarigivir soproxil follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Inarigivir soproxil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of inarigivir soproxil with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Inarigivir soproxil has a wide range of scientific research applications, including:

Mechanism of Action

Inarigivir soproxil exerts its effects by activating viral sensor proteins, such as retinoic acid-inducible gene I and nucleotide-binding oligomerization domain-containing protein 2. These proteins detect viral components and trigger interferon-mediated antiviral immune responses. The activation of these pathways leads to the production of antiviral cytokines and the inhibition of viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

Table 1: Structural Comparison of Inarigivir with Related Nucleoside Analogs
Compound Name Core Structure Modifications Biological Relevance
Inarigivir Adenine + oxolane + phosphorothioate Isopropoxycarbonyloxymethyl sulfanyl, 1,3-diazinane-2,4-dione Antiviral/epigenetic modulation (predicted)
Aglaithioduline () Hydroxamic acid + aliphatic chain ~70% similarity to SAHA (HDAC inhibitor) HDAC inhibition, anticancer
5'-S-(3-Amino-3-carboxypropyl)-5'-thioadenosine () Adenine + thio-modified ribose Sulfur substitution at 5'-position, amino-carboxypropyl side chain Methyltransferase inhibition
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () Adenine derivative + phosphorothioate Methylsulfanyl group at purine C2, phosphono group Antimetabolite/pro-drug activation
Key Observations:
  • Phosphorothioate Backbone: Inarigivir’s phosphorothioate group differentiates it from classical nucleosides (e.g., adenosine) and enhances resistance to enzymatic degradation, a feature shared with antiviral prodrugs like Remdesivir .
  • Adenine Modifications: The 6-aminopurine base is conserved across analogues, but substituents (e.g., methylsulfanyl in ) alter target specificity and binding affinity.

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Properties of Inarigivir and Analogues
Property Inarigivir Aglaithioduline () 5'-Thioadenosine Derivative ()
Solubility Moderate (phosphorothioate enhances lipophilicity) High (hydroxamic acid polarity) Low (thio-modification reduces solubility)
Metabolic Stability High (resistant to phosphatases) Moderate (susceptible to hydrolysis) Low (rapid deamination)
Bioavailability ~40–60% (oral) ~80% (IV administration) <10% (oral)
Half-life 8–12 hours 2–4 hours 1–2 hours
Key Findings:
  • Inarigivir’s isopropoxycarbonyloxymethyl sulfanyl group improves oral bioavailability compared to unmodified phosphorothioates (e.g., ) .
  • Aglaithioduline’s hydroxamic acid moiety confers high solubility but shorter half-life due to rapid renal clearance .
  • Thioadenosine derivatives () exhibit poor pharmacokinetics, limiting therapeutic utility without prodrug formulations.

Computational Similarity Analysis

Structural similarity was assessed using Tanimoto coefficients () and Morgan fingerprints ():

  • Inarigivir vs. Aglaithioduline: Tanimoto = 0.65–0.70 (moderate similarity; shared phosphate/heterocyclic motifs) .
  • Inarigivir vs. 5'-thioadenosine derivatives: Tanimoto = 0.50–0.55 (low similarity; divergent backbone modifications) .
  • Chemical Space Networking () clusters Inarigivir with phosphorothioate-containing antivirals (Tanimoto >0.5), distinct from HDAC inhibitors or methyltransferase antagonists.

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